[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridylmethanamine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing biomolecules. Its interactions with biological targets can provide insights into the function and structure of these molecules .
Medicine: The difluoroethyl group can impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2-(1,1-Difluoroethyl)-4-ethyl-pyridine
Comparison: Compared to similar compounds, [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is unique due to the presence of both the difluoroethyl and methanamine groups. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXBSANKZYYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.